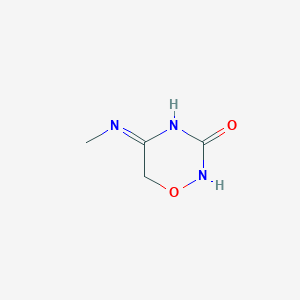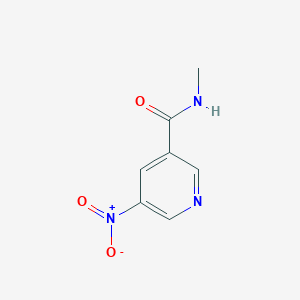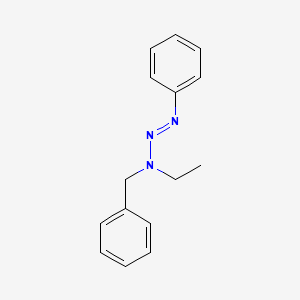
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazolium ring substituted with amino, prop-2-en-1-yl, and diundecyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the following steps:
Formation of the Triazolium Ring: The triazolium ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and alkylating agents.
Substitution Reactions: The amino, prop-2-en-1-yl, and diundecyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the desired substitutions occur efficiently.
Quaternization: The final step involves the quaternization of the triazolium ring with a chloride source to form the triazolium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are often employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolium derivatives, while reduction may produce reduced triazolium compounds.
Scientific Research Applications
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Affect Cellular Processes: It can influence various cellular processes such as cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(prop-2-en-1-yl)-3,5-dialkyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure with different alkyl groups.
4-Amino-1-(prop-2-en-1-yl)-3,5-diaryl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Contains aryl groups instead of alkyl groups.
Uniqueness
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
59944-52-4 |
|---|---|
Molecular Formula |
C27H55ClN4 |
Molecular Weight |
471.2 g/mol |
IUPAC Name |
1-prop-2-enyl-3,5-di(undecyl)-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C27H54N4.ClH/c1-4-7-9-11-13-15-17-19-21-23-26-29-30(25-6-3)27(31(26)28)24-22-20-18-16-14-12-10-8-5-2;/h6,27H,3-5,7-25,28H2,1-2H3;1H |
InChI Key |
OPXICOWZKVWWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1[NH+](N=C(N1N)CCCCCCCCCCC)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)










![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)


